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Compound of Interest

Compound Name: 5-Borono-2-methoxybenzoic acid

Cat. No.: B1439236 Get Quote

5-bromo-2-methoxyphenylboronic acid is a versatile organoboron compound crucial in modern

organic synthesis.[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling

reactions, allows for the construction of complex molecular architectures, making it invaluable

in the fields of medicinal chemistry and materials science.[1] An unambiguous understanding of

its structure and purity is paramount for its effective application. This guide provides a

comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound,

offering both theoretical interpretation and practical, field-proven methodologies.

Physicochemical & Structural Properties
A foundational step in any analysis is the confirmation of the compound's basic properties.
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Property Value Source(s)

Compound Name
5-bromo-2-

methoxyphenylboronic acid
[2]

Synonyms
5-Bromo-2-

methoxybenzeneboronic acid
[1][2]

CAS Number 89694-45-1 [1][3]

Molecular Formula C₇H₈BBrO₃ [1]

Molecular Weight 230.85 g/mol [1]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 130-135 °C

Core Challenge in Analysis: The Boroxine
Equilibrium
A critical consideration when analyzing arylboronic acids is their propensity to undergo

dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can significantly

complicate spectral interpretation, particularly in NMR, by presenting a mixture of species in

solution. The experimental protocols outlined herein are designed to mitigate or account for this

behavior. For instance, the choice of a hydrogen-bond-disrupting solvent like DMSO-d₆ for

NMR analysis is a deliberate strategy to favor the monomeric boronic acid form.[5]

Monomer (Boronic Acid) Trimer (Boroxine)

3 x 5-bromo-2-methoxyphenylboronic acid Cyclic Anhydride - 3 H₂O

Click to download full resolution via product page

Caption: Equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of the molecule.

Expert Insights: ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity

of hydrogen atoms. For 5-bromo-2-methoxyphenylboronic acid, we expect distinct signals for

the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid

group.

Aromatic Region (δ 6.8-7.6 ppm): The substitution pattern on the benzene ring (methoxy at

C2, bromine at C5) breaks its symmetry, resulting in three unique aromatic protons. Their

coupling patterns (doublets and doublets of doublets) are definitive for confirming the

substitution pattern.

Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp

singlet, as they have no adjacent protons to couple with.

Boronic Acid Protons (δ ~8.0 ppm, broad): The two -OH protons on the boron atom are

acidic and often exchange with trace water in the solvent. This typically results in a broad

singlet that can sometimes be difficult to observe.

Expert Insights: ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent

carbon atoms.[6] Due to the molecule's asymmetry, seven distinct carbon signals are expected.

Aromatic Carbons (δ 110-160 ppm): Six unique signals will appear in this region. The carbon

attached to the electron-donating methoxy group (C2) will be shifted downfield, while the

carbon bonded to the boron atom (C1) will also be distinct. The carbon bearing the bromine

atom (C5) will show a characteristic shift.

Methoxy Carbon (δ ~56 ppm): A single peak corresponding to the methoxy group's carbon

atom will appear in the aliphatic region.
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Predicted NMR Spectral Data
The following table summarizes the expected chemical shifts based on the molecular structure

and data from analogous compounds.[7][8]

¹H NMR Data

(Predicted)

¹³C NMR Data

(Predicted)

Chemical Shift (δ

ppm)
Assignment

Chemical Shift (δ

ppm)
Assignment

~7.5 - 7.6 Ar-H (H6) ~160 C2 (Ar-C-O)

~7.4 - 7.5 Ar-H (H4) ~138 C6 (Ar-CH)

~6.8 - 6.9 Ar-H (H3) ~135 C4 (Ar-CH)

~8.0 (broad s) B(OH)₂ ~118 C5 (Ar-C-Br)

~3.8 (s) OCH₃ ~115 C3 (Ar-CH)

~112 C1 (Ar-C-B)

~56 OCH₃

Note: Spectra run in DMSO-d₆.

Protocol for NMR Data Acquisition
This self-validating protocol ensures high-quality, reproducible data.

Sample Preparation:

Accurately weigh 10-15 mg of 5-bromo-2-methoxyphenylboronic acid.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality:

DMSO-d₆ is chosen for its ability to disrupt intermolecular hydrogen bonding, which helps

to break up the boroxine trimer and favor the monomeric boronic acid, leading to a

simpler, more interpretable spectrum.[5]

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse ('zg30').

Number of Scans: 16-32. Rationale: This provides an excellent signal-to-noise ratio for the

concentrated sample.

Spectral Width: -2 to 12 ppm.

Relaxation Delay (d1): 2 seconds.

Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50

ppm.

¹³C NMR Acquisition (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse program ('zgpg30').

Number of Scans: ≥ 1024. Rationale: A higher number of scans is required to compensate

for the low natural abundance (1.1%) of the ¹³C isotope.[6]

Spectral Width: 0 to 200 ppm.

Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures full relaxation of

quaternary carbons, which have longer relaxation times.

Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at δ

39.52 ppm.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Interpretation of Key IR Absorption Bands
The IR spectrum is characterized by specific absorption bands corresponding to the vibrational

modes of the molecule's bonds.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Boronic acid (-B(OH)₂)

3050 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch Methoxy (-OCH₃)

1600 - 1450 C=C stretch Aromatic ring

1380 - 1330 B-O stretch Boronic acid

1250 - 1200 C-O stretch Aryl ether

~600 - 500 C-Br stretch Aryl bromide

Source: Predicted values based on spectroscopic principles and data for similar compounds.[5]

[7]

Protocol for IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal

sample preparation.[9]

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

universal ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

Sample Application: Place a small amount of the solid 5-bromo-2-methoxyphenylboronic acid

powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure.

Causality: This ensures intimate contact between the sample and the ATR crystal, which is

essential for obtaining a strong, high-quality signal.

Spectrum Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers clues about its structure through

fragmentation patterns.

Expected Molecular Ion and Isotopic Pattern
For 5-bromo-2-methoxyphenylboronic acid, Electrospray Ionization (ESI) is a suitable soft

ionization technique.[10][11] The most critical feature in the mass spectrum will be the

molecular ion peak (M⁺ or [M-H]⁻). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈

50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M and M+2 peak) of

nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive

confirmation of the presence of one bromine atom in the molecule.

Ion
Expected m/z (for

⁷⁹Br)

Expected m/z (for

⁸¹Br)
Relative Intensity

[C₇H₈B⁷⁹BrO₃]⁺ ~230.97 - ~100%

[C₇H₈B⁸¹BrO₃]⁺ - ~232.97 ~98%

Protocol for Mass Spectrum Acquisition (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrument: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).
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MS Parameters (Positive or Negative Ion Mode):

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and

confirm the characteristic 1:1 isotopic pattern for bromine.

Integrated Spectroscopic Workflow
The logical flow of analysis ensures a comprehensive and definitive structural confirmation.

Sample: 5-bromo-2-
methoxyphenylboronic acid

Mass Spectrometry (MS)
Confirms MW & Br presence

Infrared (IR) Spectroscopy
Identifies functional groups

NMR Spectroscopy
Elucidates C-H framework

Molecular Weight Confirmed?
Isotopic Pattern (Br) Present?

Key Functional Groups Present?
(-OH, C-O, C=C, C-Br)

¹H & ¹³C Spectra Match
Predicted Structure?

Structure Confirmed
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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